6,8-dichloro-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
6,8-Dichloro-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (coumarin) backbone substituted with chlorine atoms at positions 6 and 8, a 2-oxo group, and a carboxamide moiety linked to a 4-methoxyphenyl group. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as highlighted in recent reviews on coumarin derivatives . The 4-methoxyphenyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
6,8-dichloro-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-12-4-2-11(3-5-12)20-16(21)13-7-9-6-10(18)8-14(19)15(9)24-17(13)22/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAZPQUJYSACCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloro-2H-chromen-2-one and 4-methoxyaniline.
Formation of Intermediate: The chromen-2-one is first reacted with a suitable chlorinating agent, such as thionyl chloride, to introduce the chloro substituents at the 6 and 8 positions.
Amidation Reaction: The chlorinated intermediate is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This may involve continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-dichloro-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,8-dichloro-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents may enhance its binding affinity and specificity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 6,8-dichloro-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide with analogous compounds, focusing on structural variations, synthetic routes, and inferred biological implications.
Structural and Functional Group Comparisons
Key Observations:
- Halogen Substitution: Replacement of chlorine with bromine (e.g., in and ) increases molecular weight and polarizability, which may enhance binding to hydrophobic pockets in enzymes or receptors. However, bromine’s larger atomic radius could sterically hinder interactions compared to chlorine .
- Aryl Group Variations: The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas 3-chlorophenyl () introduces electron-withdrawing character. This difference may influence interactions with redox-sensitive targets like kinases or cytochrome P450 enzymes .
Biological Activity
6,8-Dichloro-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.2 g/mol. The compound features a chromene core with two chlorine substituents and a methoxyphenyl group, which are significant for its biological properties.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties . A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.
Case Study: Cytotoxicity Assay
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| A549 (Lung) | 12.7 |
Antibacterial Activity
In addition to its anticancer effects, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported significant inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were evaluated to determine the effectiveness of the compound.
Antibacterial Efficacy
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Potential
Limited studies have explored the anti-inflammatory capabilities of this compound. One research effort indicated that the compound exhibited anti-inflammatory effects in a mouse model of inflammation. The results suggest that it may inhibit pro-inflammatory cytokine production, but further investigation is required to confirm these findings and understand the underlying mechanisms.
The biological activity of this compound is likely attributed to its interactions with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor functions, leading to its observed anticancer and antibacterial effects. Detailed molecular docking studies are necessary to identify binding affinities and elucidate the exact mechanisms involved.
Q & A
Q. What are the established synthetic routes for 6,8-dichloro-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling a substituted chromene-carboxylic acid with an aniline derivative. For example:
Core Chromene Formation : Start with a dichlorinated coumarin-3-carboxylic acid scaffold.
Amide Coupling : React with 4-methoxyaniline using coupling agents like EDCl/HOBt or via activation with thionyl chloride to form the carboxamide .
Purification : Use flash column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (acetone/hexane) to isolate high-purity crystals .
Q. Optimization Strategies :
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Formation | 4-Methoxyaniline, EDCl, HOBt, DMF, 80°C | 65–75 | |
| Purification | Silica gel (DCM:MeOH 95:5) | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Focus on aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm). Substituents like methoxy groups appear as singlets (δ ~3.8 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. For CHClNO, expect m/z ~372.0245 .
- XRD : Resolve crystal packing and confirm substituent positions via SHELXL refinement .
Q. Key Spectral Markers :
Q. What are the common functionalization reactions for modifying the 6,8-dichloro and 4-methoxyphenyl groups?
Methodological Answer :
- Chlorine Substitution : Perform nucleophilic aromatic substitution (SNAr) with amines or alkoxides at elevated temperatures (100–120°C) .
- Methoxy Group Demethylation : Use BBr in DCM at −78°C to yield phenolic derivatives for further conjugation .
- Cross-Coupling : Suzuki-Miyaura coupling on 8-position chlorine with aryl boronic acids (Pd(PPh), KCO, DMF/HO) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer :
Validate Computational Models : Compare DFT-calculated electrostatic potentials with experimental XRD charge density maps .
Assay Conditions : Ensure bioactivity assays (e.g., enzyme inhibition) use standardized pH, temperature, and solvent systems to avoid false negatives .
Metabolite Analysis : Use LC-MS to check for in situ degradation products that may skew activity results .
Q. What methodologies are recommended for analyzing hydrogen-bonding patterns in the crystal lattice of this compound?
Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize H-bonds (e.g., R_2$$^2(8) motifs) using Mercury or PLATON software .
- SHELXL Refinement : Refine H-atom positions with ISOR and DELU restraints to model anisotropic displacement .
- Hirshfeld Surface Analysis : Map close contacts (d) to identify dominant intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) .
Q. Example H-Bond Table :
| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set | Reference |
|---|---|---|---|---|
| N–H⋯O=C | 2.89 | 158 | S(6) | |
| C–H⋯O | 3.12 | 145 | R_2$$^2(8) |
Q. How should researchers design experiments to assess the compound’s SAR against structurally similar coumarin derivatives?
Methodological Answer :
Scaffold Variations : Synthesize analogs with substituents at 6,8-positions (e.g., Br, CF) and compare logP/binding affinity .
Pharmacophore Mapping : Use MOE or Schrödinger to align active/inactive analogs and identify critical H-bond acceptors .
Bioisosteric Replacement : Replace the 4-methoxyphenyl group with thiophene or pyridine rings to test π-stacking effects .
Q. What statistical approaches are suitable for reconciling conflicting cytotoxicity data across multiple cell lines?
Methodological Answer :
- Multivariate Analysis : Apply PCA to cluster IC values by cell lineage (e.g., epithelial vs. hematopoietic) .
- Dose-Response Modeling : Use nonlinear regression (GraphPad Prism) to compare Hill slopes and efficacy plateaus .
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (RevMan software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
